molecular formula C13H14BrN B15169411 8-Bromo-2-butylquinoline CAS No. 651315-09-2

8-Bromo-2-butylquinoline

Cat. No.: B15169411
CAS No.: 651315-09-2
M. Wt: 264.16 g/mol
InChI Key: VIZMYSUSQKTHEJ-UHFFFAOYSA-N
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Description

8-Bromo-2-butylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-butylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the bromination of 2-butylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-butylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include 8-substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

8-Bromo-2-butylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential as an antimalarial and anticancer agent.

    Industry: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2-butylquinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    8-Bromoquinoline: Lacks the butyl group, making it less hydrophobic.

    2-Butylquinoline: Lacks the bromine atom, affecting its reactivity.

    8-Chloro-2-butylquinoline: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

Properties

CAS No.

651315-09-2

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

8-bromo-2-butylquinoline

InChI

InChI=1S/C13H14BrN/c1-2-3-6-11-9-8-10-5-4-7-12(14)13(10)15-11/h4-5,7-9H,2-3,6H2,1H3

InChI Key

VIZMYSUSQKTHEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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